Potassium Hydroxycitrate Tribasic Monohydrate; 3-C-Carboxy-2-deoxypentaric Acid Tripotassium Salt Monohydrate

CAS No.:

Cat. No.: VC18529763

Molecular Formula: C6H7KO8

Molecular Weight: 246.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7KO8 |

|---|---|

| Molecular Weight | 246.21 g/mol |

| IUPAC Name | potassium;3-carboxy-2,3,5-trihydroxy-5-oxopentanoate |

| Standard InChI | InChI=1S/C6H8O8.K/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 |

| Standard InChI Key | LIOUYYTVEGCLDP-UHFFFAOYSA-M |

| Canonical SMILES | C(C(=O)O)C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Composition

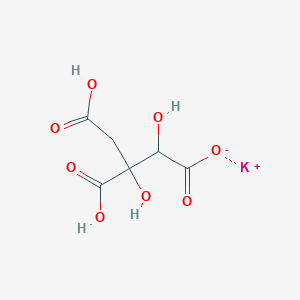

The IUPAC name for this compound is potassium 3-carboxy-2,3,5-trihydroxy-5-oxopentanoate monohydrate, reflecting its carboxylate and hydroxyl functional groups. Its molecular formula, C₆H₅K₃O₈·H₂O, accounts for three potassium cations, a hydroxycitrate anion, and a water molecule in the crystal lattice . Discrepancies in reported molecular weights (e.g., 327.23 g/mol in some sources versus 340.41 g/mol ) likely arise from variations in hydration states or analytical methods. The monohydrate form is stabilized by hydrogen bonding between the water molecule and the citrate backbone, as evidenced by X-ray diffraction studies .

Table 1: Comparative Molecular Data

| Property | Value (Source) |

|---|---|

| Molecular Formula | C₆H₅K₃O₈·H₂O |

| Molecular Weight | 340.41 g/mol |

| CAS Number | 232281-44-6 |

| Purity | ≥95% (Titrimetric) |

| Storage Conditions | Argon-charged, airtight containers |

Structural Characteristics

The compound’s structure features a central hydroxylated tricarboxylic acid backbone, with potassium ions neutralizing the carboxylate groups. The monohydrate configuration introduces a water molecule coordinated to the potassium ions, enhancing crystalline stability . Spectroscopic analyses (FT-IR, NMR) confirm the presence of hydroxyl (O–H stretch at 3200–3500 cm⁻¹) and carboxylate (C=O stretch at 1600–1700 cm⁻¹) groups, while thermogravimetric analysis (TGA) reveals water loss at ~100°C, consistent with monohydrate decomposition .

Synthesis and Industrial Production

Synthesis Pathways

Potassium hydroxycitrate tribasic monohydrate is synthesized via neutralization of hydroxycitric acid (extracted from Garcinia species) with potassium hydroxide under controlled pH conditions . The reaction proceeds as:

Post-synthesis, the product is crystallized from aqueous solution, with the monohydrate form favored at low temperatures (5–10°C) . Industrial-scale production employs argon-purged reactors to prevent oxidation, ensuring ≥95% purity .

Quality Control and Analytical Methods

Purity assessment relies on titrimetric assays (95.0–105.0% specification) , complemented by HPLC for impurity profiling. Residual solvents and heavy metals are monitored per ICH guidelines, with limits <10 ppm for lead and <0.1% for organic volatiles .

Applications in Research and Industry

Biochemical Research

As a competitive inhibitor of ATP-citrate lyase (ACLY), this compound suppresses cytosolic acetyl-CoA synthesis, making it a tool for studying lipid metabolism . In MCF-7 breast cancer cells, it enhances tamoxifen cytotoxicity by 40% through ACLY inhibition, suggesting adjuvant therapeutic potential .

Industrial Uses

Primarily utilized as a buffering agent in non-consumable products (e.g., detergents, cosmetics), its hygroscopic nature necessitates argon-charged packaging to prevent deliquescence . Regulatory restrictions prohibit its inclusion in consumer supplements due to insufficient safety data .

Table 2: Pharmacological Effects and Mechanisms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume